N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide is a complex organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cyclopropanecarbonyl group attached to a dihydroquinoline ring, which is further linked to a methylphenyl group through an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide typically involves a multi-step process:
Formation of the cyclopropanecarbonyl intermediate: This step involves the reaction of cyclopropanecarbonyl chloride with an appropriate amine to form the cyclopropanecarbonyl intermediate.
Synthesis of the dihydroquinoline derivative: The intermediate is then reacted with a dihydroquinoline derivative under controlled conditions to form the desired dihydroquinoline compound.
Oxamide formation: Finally, the dihydroquinoline compound is reacted with 3-methylphenyl isocyanate to form the oxamide linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(4-methylphenyl)oxamide
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-ethoxyphenyl)oxamide
Uniqueness
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-2-6-17(12-14)23-20(26)21(27)24-18-10-9-15-5-3-11-25(19(15)13-18)22(28)16-7-8-16/h2,4,6,9-10,12-13,16H,3,5,7-8,11H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQJLVOYJYYBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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